molecular formula C13H13N3O2S2 B292679 N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B292679
M. Wt: 307.4 g/mol
InChI Key: CDMJIFSWLUXAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features a methoxyphenyl group, a thiophene ring, and a thiourea moiety

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxyaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-thiourea: This compound lacks the thiophene ring and has different chemical properties.

    2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its functional groups and reactivity.

Uniqueness

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to the presence of both the thiophene ring and the thiourea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C13H13N3O2S2/c1-18-10-6-4-9(5-7-10)14-13(19)16-15-12(17)11-3-2-8-20-11/h2-8H,1H3,(H,15,17)(H2,14,16,19)

InChI Key

CDMJIFSWLUXAQT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 6
N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.